![molecular formula C10H17N3 B2565817 2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine CAS No. 1328640-71-6](/img/structure/B2565817.png)
2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine” is a chemical compound with the CAS Number: 1328640-71-6 . It has a molecular weight of 179.27 and its IUPAC name is 2-(1-cyclopentyl-1H-pyrazol-3-yl)ethanamine . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine” is1S/C10H17N3/c11-7-5-9-6-8-13(12-9)10-3-1-2-4-10/h6,8,10H,1-5,7,11H2
. This indicates that the compound has a cyclopentyl group attached to a pyrazol ring, which is further connected to an ethanamine group. Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available from the search results.Wissenschaftliche Forschungsanwendungen
Chemical Inhibition and Drug Interactions
One significant application of compounds related to "2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine" involves the inhibition of cytochrome P450 (CYP) isoforms, which are essential in the metabolism of many drugs. The use of selective chemical inhibitors can help understand the metabolism pathways and potential drug-drug interactions (DDIs) that may occur when multiple drugs are coadministered. Such inhibitors are crucial for in vitro assessments to predict possible DDIs and the involvement of specific CYP isoforms in the metabolism of test compounds. (Khojasteh et al., 2011).
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives, including those resembling "2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine", has wide-ranging implications in medicinal chemistry. Pyrazoles serve as a pharmacophore in numerous biologically active compounds, showing activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis methods often involve condensation followed by cyclization, highlighting the importance of these derivatives in developing new therapeutic agents. (Dar & Shamsuzzaman, 2015).
Neurodegenerative Disease Management
Pyrazoline derivatives, including structures related to "2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine", are noted for their potential in treating neurodegenerative diseases. These compounds exhibit neuroprotective properties, with research covering their structure-activity relationships (SARs), molecular docking simulations, and inhibitory actions on enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). This highlights their significance in managing diseases like Alzheimer's and Parkinson's. (Ahsan et al., 2022).
Anticancer Agent Development
Research into pyrazoline derivatives also emphasizes their role in anticancer agent development. These compounds have been explored for their efficacy against various cancer types, underscoring the versatility of the pyrazoline scaffold in medicinal chemistry. The synthesis strategies and biological evaluation of pyrazoline derivatives underscore their potential as novel anticancer agents. (Ray et al., 2022).
Antimicrobial and Antiviral Applications
Pyrazole scaffolds, closely related to "2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine", have found extensive use as anti-viral and anti-inflammatory agents. Their diverse pharmacological effects are leveraged in designing therapeutic agents against various targets like HSV-1, NNRTI, and H1N1. This underscores the compound's central role in anti-inflammatory and antiviral drug design. (Karati et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(1-cyclopentylpyrazol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c11-7-5-9-6-8-13(12-9)10-3-1-2-4-10/h6,8,10H,1-5,7,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCADJFQNKKLSGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.